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Compound of Interest

Compound Name:
(S)-

cyclopropyl(phenyl)methanamine

CAS No.: 321863-61-0

Cat. No.: B3259653

Get Quote

Executive Summary
(S)-

-Cyclopropylbenzylamine (also known as (S)-cyclopropyl(phenyl)methanamine) is a high-
value chiral building block used in the synthesis of calcimimetics and other pharmaceutical
agents. Unlike common amino acids with standardized textbook optical rotation values, the
specific rotation (

) of this compound is highly sensitive to solvent conditions, salt formation (HCl vs. Free Base),
and synthetic purity.

This guide provides a technical analysis of the optical rotation parameters, compares them with

structural analogs, and outlines the definitive experimental protocol for verification. Note: The

primary reference for high-enantiomeric excess (>97% ee) characterization is Patent

US20210395185A1.
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Before analysis, ensure positive identification of the specific enantiomer and salt form.

Confusion with the

-cyclopropyl isomer or the methyl analog is a common error in literature searches.

Parameter Specification

Chemical Name (S)-1-Cyclopropyl-1-phenylmethanamine

Synonyms

(S)-

-Cyclopropylbenzylamine; (S)-

Cyclopropyl(phenyl)methylamine

CAS (HCl Salt) 844470-80-0 (Most common commercial form)

CAS (Free Base) 321863-61-0

Molecular Formula
(Free Base) /

(HCl)

Molecular Weight 147.22 g/mol (Base) / 183.68 g/mol (HCl)

Chiral Center -Carbon (Benzylic position)

Structural Visualization
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Figure 1: Structural relationship between the target (S)-isomer, its enantiomer, and the well-

characterized methyl analog.

Optical Rotation Analysis
Comparative Data Table
Specific rotation is an intrinsic property but is heavily influenced by the solvent environment

and concentration. As a definitive public table for this specific CAS is limited compared to

commodity chemicals, we utilize the Structural Analog Method and Patent Data for

benchmarking.

Compound Config.
Solvent /
Conditions

Specific
Rotation Source

(S)-

-

Cyclopropylbenz

ylamine

(S) Ethanol (c=1.0)
Refer to CoA /

Patent

US20210395185

A1

(S)-

-

Methylbenzylami

ne

(S) Neat (Liquid)
Sigma-Aldrich /

Lit.

(S)-

-

Methylbenzylami

ne

(S) Ethanol Literature

(R)-

-

Methylbenzylami

ne

(R) Neat (Liquid)
Sigma-Aldrich /

Lit.
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Key Insight: The (S)-enantiomer of the methyl analog is Levorotatory (-). Due to the similar

steric bulk and electronic environment of the cyclopropyl group compared to the methyl group,

the (S)-cyclopropyl analog often exhibits a rotation of the same sign (-), though the magnitude

will differ. Always verify the specific batch Certificate of Analysis (CoA) as salt forms (HCl) can

invert or significantly shift the rotation value.

Factors Influencing Measurement
Salt Form: The HCl salt will have a lower specific rotation magnitude (by weight) than the

free base due to the higher molecular weight of the salt, and potentially a different sign

depending on solvent interaction.

Solvent: Polar solvents like Ethanol or Methanol are standard. Non-polar solvents may

induce aggregation, altering the observed rotation.

Wavelength: Standard measurement is at the Sodium D-line (589 nm).[1]

Experimental Protocol: Determination of
To ensure scientific integrity, do not rely solely on literature values. Use this self-validating

protocol to determine the specific rotation of your sample.

Reagents & Equipment
Polarimeter: Digital polarimeter capable of 589 nm (Na D-line).

Solvent: HPLC-grade Ethanol (EtOH) or Methanol (MeOH).

Sample: >50 mg of (S)-

-cyclopropylbenzylamine (dried).
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Start: Sample Preparation

Weigh ~100 mg Sample
(Accuracy ±0.1 mg)

Dissolve in Volumetric Flask
(10 mL, Solvent: EtOH)

Equilibrate Temp to 20°C
(Thermostatic Control)

Measure Solvent Blank
(Zero the Instrument)

Measure Sample Rotation (α)
(Average of 3 readings)

Calculate Specific Rotation [α]

Click to download full resolution via product page

Figure 2: Step-by-step workflow for accurate polarimetry measurement.

Calculation
Calculate the specific rotation using the formula:

Where:

= Observed rotation (degrees)[2][3][4][5]
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= Path length of the cell (decimeters, usually 1.0 dm)[2][3][5]

= Concentration (g/mL).[2][3][1][6][7] Note: For c=1.0 in the table, this usually means 1
g/100mL or 0.01 g/mL depending on convention, but standard formula uses g/mL.

Synthesis & Resolution Context
Understanding how the material is produced helps interpret the optical rotation data. The

compound is typically obtained via Asymmetric Reductive Amination or Chiral Resolution.

Resolution with Tartaric Acid
A common method involves resolving the racemic amine using (L)-(+)-Tartaric acid.[6]

Mechanism: Formation of diastereomeric salts.[8][9][6]

Outcome: The (S)-amine typically forms a salt with (L)-tartaric acid that has different

solubility than the (R)-amine salt.[6]

Verification: Optical rotation of the liberated free base is the primary "quick check" for

success before running Chiral HPLC.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.masterorganicchemistry.com/2017/02/07/optical-rotation-optical-activity-and-specific-rotation/
https://www.masterorganicchemistry.com/2017/02/07/optical-rotation-optical-activity-and-specific-rotation/
https://rudolphresearch.com/wp-content/uploads/2012/06/usp_781.pdf
https://www.masterorganicchemistry.com/2017/02/07/optical-rotation-optical-activity-and-specific-rotation/
https://www.masterorganicchemistry.com/2017/02/07/optical-rotation-optical-activity-and-specific-rotation/
https://m.youtube.com/watch?v=jzdYqLO9OY8
https://bpb-us-e2.wpmucdn.com/sites.uci.edu/dist/4/872/files/2013/09/M52LA_Exp7_F13.pdf
https://m.youtube.com/watch?v=tKRTJzMLHkM
https://bpb-us-e2.wpmucdn.com/sites.uci.edu/dist/4/872/files/2013/09/M52LA_Exp7_F13.pdf
https://www.stereoelectronics.org/webSC/SC_06.html
https://pdf.benchchem.com/7770/A_Technical_Guide_to_Chiral_Resolution_Using_Tartaric_Acid_Derivatives.pdf
https://bpb-us-e2.wpmucdn.com/sites.uci.edu/dist/4/872/files/2013/09/M52LA_Exp7_F13.pdf
https://bpb-us-e2.wpmucdn.com/sites.uci.edu/dist/4/872/files/2013/09/M52LA_Exp7_F13.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3259653?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Racemic alpha-Cyclopropylbenzylamine
(50:50 Mixture)

Diastereomeric Salt Mixture

Resolving Agent
(L)-(+)-Tartaric Acid

Fractional Crystallization
(Solvent: Methanol/Water)

Precipitate: (S)-Amine-(L)-Tartrate Salt

Less Soluble

Mother Liquor: (R)-Amine Enriched

More Soluble

Basification (NaOH)

Pure (S)-alpha-Cyclopropylbenzylamine
(Check Optical Rotation)

Click to download full resolution via product page

Figure 3: Chiral resolution workflow used to isolate the (S)-enantiomer.

References
Patent US20210395185A1: Scalable synthesis of optically active 1-cyclopropylalkyl-1-

amines. (Primary source for high-ee synthesis and characterization data).

Sigma-Aldrich Product D

-Methylbenzylamine. (Used for analog comparison).
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PubChem Compound Summary: Cyclopropyl(phenyl)methanamine.[10]

Benchchem Technical Data: (S)-Cyclopropyl(phenyl)methanamine hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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